REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[N:7]=[CH:6]2.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[CH3:12][N:8]1[C:9]2[C:5](=[CH:4][C:3]([OH:2])=[CH:11][CH:10]=2)[CH:6]=[N:7]1 |f:1.2.3.4|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
upon which a purple colored mixture formed
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
an olive colored mixture formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured into an ice-water bath
|
Type
|
FILTRATION
|
Details
|
The insoluble solids were collected by filtration (398 mg)
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with DCM
|
Type
|
FILTRATION
|
Details
|
filtered through IPS paper
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on the Biotage
|
Type
|
WASH
|
Details
|
eluting with (1:9)
|
Type
|
CUSTOM
|
Details
|
The product fractions were evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=CC(=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 mg | |
YIELD: CALCULATEDPERCENTYIELD | 13.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |